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Compound of Interest

Compound Name: EDTA Tris

In molecular biology, TE buffer, a solution of Tris and EDTA, is indispensable for the storage
and solubilization of DNA and RNA. A common question that arises during its preparation is
whether to use Tris-HCI or Tris base. This guide provides a comprehensive comparison of
these two reagents for the preparation of TE buffer, supported by experimental data on the
performance of the final buffer.

Chemical Equivalence of the Final Buffer

Fundamentally, when a TE buffer is prepared to a specific pH (e.g., pH 8.0), the final chemical
composition of the Tris component is identical regardless of whether you start with Tris base or
Tris-HCI. Tris (tris(hydroxymethyl)aminomethane) is a weak base. To achieve the desired pH
for a TE buffer, the basic Tris is titrated with an acid, typically hydrochloric acid (HCI), to bring
the pH down. Tris-HCl is the hydrochloride salt of Tris, which already contains the acidic
component.

Therefore, the choice between Tris-HCI and Tris base is a matter of procedural preference and
convenience in achieving the target pH, rather than a determinant of the final buffer's
performance.

Comparison of Tris-HCI and Tris Base as Starting
Reagents
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Feature Tris Base Tris-HCI

Chemical Formula C4H11NO3 C4H11NO3-HCI

Molar Mass 121.14 g/mol 157.60 g/mol

Initial pH in Solution Alkaline (around 10-11) Acidic to neutral (around 4-7

depending on concentration)

) Requires the addition of a
pH Adjustment for TE Buffer

strong acid (e.g., HCI) to lower
(pH 8.0) g (e )

the pH.

May require the addition of a
strong base (e.g., NaOH) to

raise the pH, or can be used
directly if the concentration

yields the desired pH.

Effective buffering range is pH

Buffering Range
7.5-9.0.[1]

Effective buffering range is pH
7.0-9.0.[1]

. More steps involved in pH
Convenience )
adjustment.

Can be more convenient if a
stock solution of the desired

pH is available.

Experimental Protocols

Preparation of 1M Tris Stock Solution

A 1M Tris stock solution is often prepared and then diluted to the final concentration for TE

buffer.

Using Tris Base:

Adjust the final volume to 1 L with deionized water.

Sterilize by autoclaving.

Dissolve 121.1 g of Tris base in 800 mL of deionized water.

Slowly add concentrated HCI while monitoring the pH with a calibrated pH meter.

Continue adding HCI until the desired pH (e.g., 8.0) is reached.
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Using Tris-HCI:
e Dissolve 157.6 g of Tris-HCI in 800 mL of deionized water.

o Measure the pH. If it is below the target pH, add a strong base like NaOH to adjust it
upwards.

o Adjust the final volume to 1 L with deionized water.

» Sterilize by autoclaving.

Preparation of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH
8.0)

From 1M Tris Stock Solution:

e To prepare 100 mL of 1x TE buffer, combine:
o 1 mL of 1M Tris-HCI, pH 8.0
o 0.2 mL of 0.5M EDTA, pH 8.0
o 98.8 mL of nuclease-free water

e Mix thoroughly. The buffer is ready for use.
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Final TE Buffer Preparation

Add nucl water
Starting with Tris Base

Add 0.5M EDTA (pH 8.0) 1XTE Buffer
[Weigh Tris Base)—»(Dlssulve in dHZOj Adjust pH with HCI Ad]ust final volume lM Tris Stock

| Combine 1M Tris-HCI (pH 8.0)
1M Tris Stock

Starting with Tris-HCl

(Weigh Tris-HCD—»(Dissulve in deoj—bckdjust pH with NaOH (if neededD—»[Adjust final vo\ume}

Click to download full resolution via product page

Caption: Workflow for TE buffer preparation.

Performance of TE Buffer in DNA Stability

Once prepared correctly, TE buffer is an excellent medium for the long-term storage of DNA.
The Tris buffer maintains a stable pH, while EDTA chelates divalent cations like Mg2+, which

are cofactors for DNases, thereby inhibiting their activity.

A study on the integrity of human DNA stored over 10 weeks at various temperatures in either
TE buffer or distilled water (DW) demonstrated the superior protective effect of TE buffer.

Storage Condition DNA Integrity after 10 Weeks

TE Buffer, 4°C Stable

TE Buffer, 25°C 30% of samples showed fair degradation
Distilled Water, 4°C 20% of samples showed fair degradation

100% of samples were entirely degraded after 4

Distilled Water, 25°C
weeks
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Data summarized from a study on human DNA storage.[2]

Experimental Protocol for Assessing DNA Integrity

o Sample Preparation: Aliquot DNA samples of known concentration into TE buffer and a
control buffer (e.g., nuclease-free water).

o Storage: Store the aliquots at different temperatures (e.g., -20°C, 4°C, room temperature).

« Time Points: At regular intervals (e.g., 1, 2, 4, 8 weeks), take out one aliquot from each
storage condition.

o Gel Electrophoresis: Run the DNA samples on a 1% agarose gel. Include a fresh DNA
sample as a control.

e Analysis: Visualize the DNA bands under UV light. DNA degradation is indicated by smearing
or a decrease in the intensity of the high molecular weight band.

Gliquot DNA into TE Buffer and ControD
[Store at different temperatureg
[Collect samples at time points]
Ggarose Gel Electrophoresia

Gnalyze DNA integrity]
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Caption: DNA stability assessment workflow.

Impact on Downstream Applications

While TE buffer is excellent for DNA storage, the presence of EDTA can be a concern for
downstream applications that require divalent cations as cofactors, such as PCR (Taq
polymerase requires Mg2+) and some restriction enzyme digestions.

o Standard TE (1 mM EDTA): For most applications where the TE buffer is significantly diluted
in the final reaction mixture, the concentration of EDTA is usually too low to cause significant
inhibition.

e Low TE (0.1 mM EDTA): For sensitive applications like PCR with low template
concentrations, a "low TE" buffer with a reduced EDTA concentration is often preferred to
minimize any potential chelation of Mg2+.

helat @ is a cofactor for
chelates

leads to

> DNase / Tag Polymerase

DNA Protection

Inhibition results in

Click to download full resolution via product page
Caption: Effect of EDTA in TE buffer.

Conclusion

The choice between Tris-HCI and Tris base for preparing TE buffer does not impact the
performance of the final buffer, as the resulting solution is chemically identical once the target
pH is achieved. The decision should be based on laboratory convenience, cost, and the
availability of reagents.

o Use Tris base if you prefer to titrate the pH downwards with a strong acid and have precise
control over the final pH.
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o Use Tris-HCI for a potentially quicker preparation, especially if a pre-made solution of the
desired pH is not available, though pH adjustment with a base may still be necessary.

Ultimately, the critical factors for a high-performing TE buffer are the accuracy of the final
concentrations of Tris and EDTA, the precise adjustment of the pH, and the use of nuclease-
free water and sterile techniques to prevent contamination. When prepared correctly, TE buffer
made from either starting material will effectively protect nucleic acids from degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. organicintermediate.com [organicintermediate.com]
e 2. kjcls.org [Kkjcls.org]

 To cite this document: BenchChem. [Tris-HCI vs. Tris Base for TE Buffer: A Detailed
Comparison]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3041845#tris-hcl-vs-tris-base-which-is-better-for-te-
buffer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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